![molecular formula C13H11ClN6O2 B2506547 2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 888425-70-5](/img/structure/B2506547.png)

2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

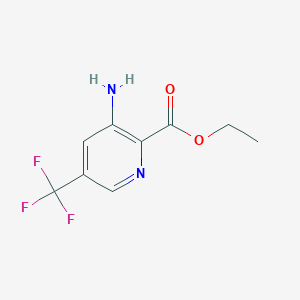

Synthesis Analysis

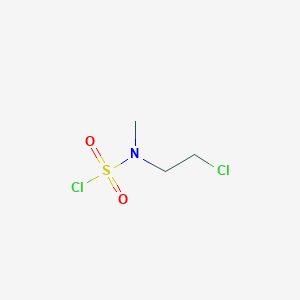

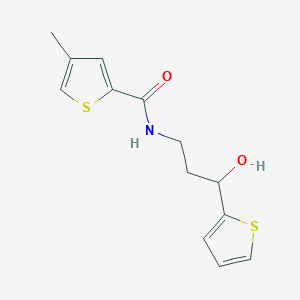

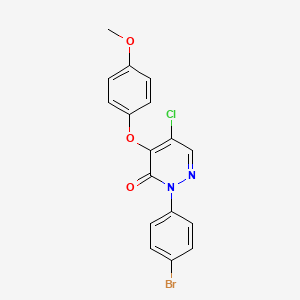

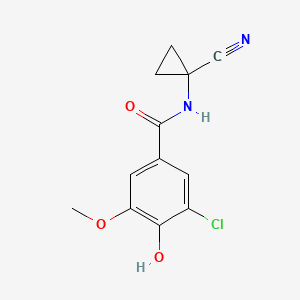

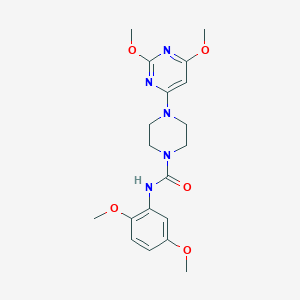

The synthesis of complex pyrimidine derivatives often involves the use of electrophilic building blocks that can facilitate ring closure to form the desired heterocyclic compounds. For instance, the use of N-aryl-2-chloroacetamides has been demonstrated to be effective in the formation of thiazolo[3,2-a]pyrimidinone products, with the elimination of by-products such as aniline or 2-aminobenzothiazole . Similarly, the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has been achieved through a five-step process starting with methyl 3-methoxy-5-methylbenzoate, leading to compounds with potential anticancer activity . Another approach involves the sequential functionalization of 2,4-dichloropyrimidine to produce 4-aryl-5-pyrimidinylimidazoles, utilizing a regioselective Sonogashira coupling followed by nucleophilic substitution and cyclocondensation .

Molecular Structure Analysis

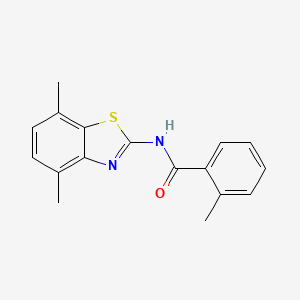

The molecular structures of synthesized pyrimidine derivatives are often confirmed through analytical and spectral studies, including single crystal X-ray data. For example, the structure of thiazolo[3,2-a]pyrimidinone derivatives was confirmed through such methods . The molecular structure is crucial for understanding the potential biological activity of these compounds, as it determines the way they interact with biological targets.

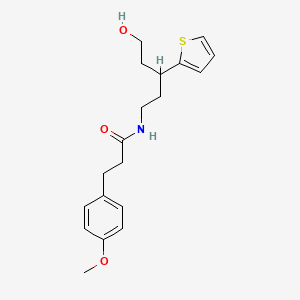

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. For instance, acetylation and formylation reactions have been used to modify the structure of N-pyrimidinylacetamide derivatives, leading to the formation of β-chloroenaldehyde derivatives that can further react with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . The reactivity of these compounds towards different nucleophiles allows for the construction of diverse heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are important for the practical application of these compounds in biological systems and for their formulation as potential pharmaceutical agents. The characterization of new derivatives, including their antitumor evaluation, often involves the assessment of these properties in relation to their biological activity .

Scientific Research Applications

Antitumor and Anticancer Properties

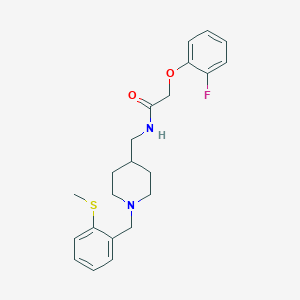

Several studies have synthesized and evaluated derivatives of pyrazolo[3,4-d]pyrimidine for their antitumor and anticancer activities. For instance, El-Morsy et al. (2017) reported the synthesis of a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, assessing their antitumor activity against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity compared to doxorubicin, a reference antitumor agent. Similarly, Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in pyrazol-1-yl]acetamide derivatives, testing their anticancer activity on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017) (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Radioligand and Imaging Applications

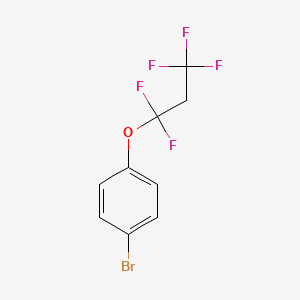

The synthesis of radioligands for imaging purposes has also been explored. Dollé et al. (2008) described the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the compound's potential for in vivo imaging using positron emission tomography (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Activity

The antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings has been investigated. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , suggesting that this compound may have a similar target.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it interacts with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Similar compounds have been found to inhibit bacterial cell division , suggesting that this compound may affect similar pathways.

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.

properties

IUPAC Name |

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN6O2/c1-7-2-3-8(4-9(7)14)20-12-11(17-18-20)13(22)19(6-16-12)5-10(15)21/h2-4,6H,5H2,1H3,(H2,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWSBHKVZZFCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)